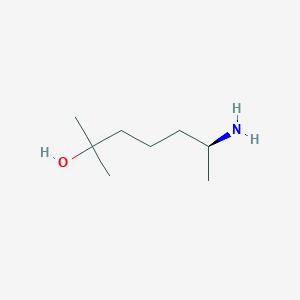
2-Heptanol, 6-amino-2-methyl-, (6S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptanol, 6-amino-2-methyl-, (6S)-, also known as 6-amino-2-methyl-2-heptanol, is an organic compound with the molecular formula C8H19NO and a molecular weight of 145.2426 g/mol . This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptanol, 6-amino-2-methyl-, (6S)- can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 6-amino-2-methyl-2-heptanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired (6S)-enantiomer .
Industrial Production Methods
Industrial production of 2-Heptanol, 6-amino-2-methyl-, (6S)- often involves the use of catalytic hydrogenation processes. This method employs a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogenation of the corresponding ketone under high pressure and temperature. The process is optimized to achieve high yields and enantiomeric purity, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Heptanol, 6-amino-2-methyl-, (6S)- undergoes various chemical reactions, including:
Reduction: Reduction of the ketone back to the alcohol can be achieved using reducing agents like NaBH4 or LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, THF as solvent.
Substitution: Various nucleophiles, solvents like ethanol or methanol.
Major Products Formed
Oxidation: 6-amino-2-methyl-2-heptanone.
Reduction: 2-Heptanol, 6-amino-2-methyl-, (6S)-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Heptanol, 6-amino-2-methyl-, (6S)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Heptanol, 6-amino-2-methyl-, (6S)- involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate the activity of enzymes, influence signal transduction pathways, and affect cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Heptanol, 6-amino-2-methyl-, (6S)- is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This enantiomeric purity is crucial for applications requiring high specificity, such as in pharmaceuticals and chiral synthesis .
Propiedades
Número CAS |
165962-55-0 |
|---|---|
Fórmula molecular |
C8H19NO |
Peso molecular |
145.24 g/mol |
Nombre IUPAC |
(6S)-6-amino-2-methylheptan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-7(9)5-4-6-8(2,3)10/h7,10H,4-6,9H2,1-3H3/t7-/m0/s1 |
Clave InChI |
LREQLEBVOXIEOM-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](CCCC(C)(C)O)N |
SMILES canónico |
CC(CCCC(C)(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)

![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)
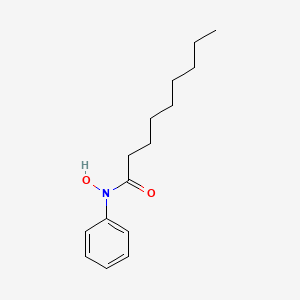
![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
![3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14277735.png)
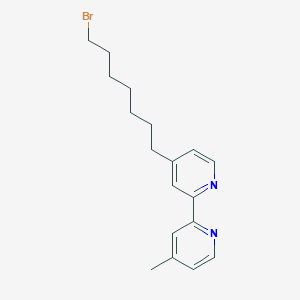
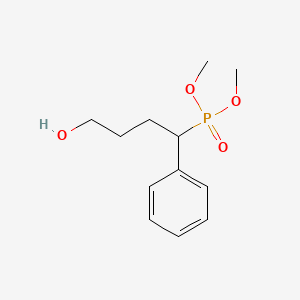

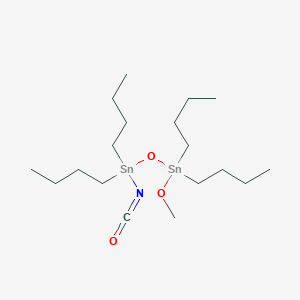
![N-[2-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B14277765.png)


![1-[(1H-Indol-3-yl)acetyl]piperidin-2-one](/img/structure/B14277780.png)
